N-Methylformanilide-carbonyl-13C (CAS: 61655-07-0) is a highly enriched (>99 atom % 13C) electrophilic formylating agent primarily utilized in the Vilsmeier-Haack reaction . As an isotopically labeled derivative of N-methylformanilide (MFA), it serves as a critical precursor for introducing a stable 13C-formyl group into aromatic and heteroaromatic systems [1]. In procurement and process chemistry, this compound is prioritized over standard carbonylation reagents when synthesizing 13C-labeled active pharmaceutical ingredients (APIs), metabolic tracers, and quantitative NMR (qNMR) standards. Its primary commercial and scientific value lies in its ability to generate a highly reactive chloroiminium intermediate, ensuring maximum isotopic transfer efficiency and high-fidelity labeling without the need for high-pressure gas handling or transition metal catalysis [1].
Substituting N-Methylformanilide-carbonyl-13C with the more common N,N-Dimethylformamide-carbonyl-13C (13C-DMF) often fails when formylating deactivated or sterically hindered substrates[1]. While DMF is the standard Vilsmeier reagent, the electron-withdrawing phenyl ring of MFA generates a significantly more electrophilic chloroiminium ion, driving reactions to completion where DMF stalls or yields incomplete conversion [1]. Furthermore, attempting to substitute with 13C-carbon monoxide (13CO) requires complex transition-metal catalysis and high-pressure autoclaves, making it incompatible with standard benchtop electrophilic aromatic substitution workflows. Procuring the MFA derivative ensures higher yields on difficult substrates and prevents the waste of expensive 13C isotopes on failed or low-yielding reactions.
The Vilsmeier reagent derived from N-Methylformanilide-carbonyl-13C is significantly more electrophilic than its DMF counterpart due to the electron-withdrawing nature of the N-phenyl group [1]. This enhanced electrophilicity enables the successful formylation of less nucleophilic arenes and deactivated heterocycles where 13C-DMF-based reagents typically yield poor conversions (<30%) or fail entirely [1].
| Evidence Dimension | Electrophilic reactivity and substrate scope |
| Target Compound Data | High conversion on deactivated/hindered arenes |
| Comparator Or Baseline | 13C-DMF (fails or yields <30% on deactivated substrates) |
| Quantified Difference | Significant expansion of viable substrate scope for formylation |
| Conditions | Standard Vilsmeier-Haack conditions (POCl3 activation, 0 to 80 °C) |
Prevents the loss of high-value 13C material by ensuring high-yield isotopic incorporation in late-stage or deactivated API precursors.
N-Methylformanilide-carbonyl-13C possesses a boiling point of 243-244 °C, which is approximately 90 °C higher than that of 13C-DMF (bp ~153 °C) . This drastically reduces the vapor pressure and evaporative loss of the expensive labeled reagent during handling, transfer, and high-temperature synthesis protocols .
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 243-244 °C |
| Comparator Or Baseline | 13C-DMF (~153 °C) |
| Quantified Difference | ~90 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows chemists to safely elevate reaction temperatures for sterically hindered substrates without requiring sealed pressure vessels, maximizing cost-efficiency.
The increased steric bulk of the N-phenyl group in N-Methylformanilide-carbonyl-13C compared to the N,N-dimethyl groups in 13C-DMF provides enhanced steric differentiation during electrophilic attack [1]. This structural difference often improves para-selectivity in substituted anilines and complex heterocycles, reducing the formation of unwanted ortho-formylated byproducts [1].
| Evidence Dimension | Steric bulk of the intermediate iminium ion |
| Target Compound Data | Bulky N-phenyl substituted chloroiminium |
| Comparator Or Baseline | 13C-DMF (smaller N,N-dimethyl substituted chloroiminium) |
| Quantified Difference | Improved para- vs ortho- regioselectivity |
| Conditions | Electrophilic aromatic substitution on sterically accessible positions |
Reduces the downstream chromatographic burden by minimizing unwanted regioisomers, which is critical when purifying expensive isotopically labeled standards.
Commercially procured N-Methylformanilide-carbonyl-13C delivers >99 atom % 13C isotopic purity at the formyl carbon. Compared to low-enrichment sources or crude mixtures, this ensures a singular, high-intensity 13C NMR signal (~190 ppm in the final aldehyde) free from complex splitting or background noise associated with incomplete labeling .
| Evidence Dimension | Isotopic Enrichment |
| Target Compound Data | >99 atom % 13C |
| Comparator Or Baseline | Unlabeled N-Methylformanilide (natural abundance ~1.1% 13C) |
| Quantified Difference | >89-fold increase in 13C signal intensity |
| Conditions | Quantitative NMR (qNMR) and Mass Spectrometry (M+1 shift) |
Essential for the validation of drug metabolism and pharmacokinetic (DMPK) studies where precise mass shifts and unambiguous NMR quantification are strictly required.
Utilized to introduce a 13C-formyl group into complex, electron-rich API precursors (e.g., indoles, pyrroles, and anilines) for drug metabolism and pharmacokinetics (DMPK) studies. The high electrophilicity of the MFA-derived reagent ensures efficient late-stage labeling where standard 13C-DMF fails [1].
Ideal for generating highly enriched 13C-aldehydes used as internal standards in complex mixture analysis. The >99 atom % isotopic purity guarantees a distinct, easily quantifiable carbonyl resonance without spectral overlap or natural abundance interference [1].
Selected for reactions requiring elevated temperatures to overcome steric hindrance. The high boiling point (243 °C) of MFA-carbonyl-13C prevents the evaporative loss of the expensive isotope, a common failure point when using volatile alternatives like 13C-DMF [1].
Employed in the regioselective or ipso-formylation of thiophene derivatives to create labeled monomers for conducting polymers. The enhanced reactivity of MFA ensures high yields in the synthesis of these advanced materials, even on halogenated or deactivated thiophene rings [2].
Irritant